molecular formula C11H13N3S B11806551 4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine

4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine

Cat. No.: B11806551
M. Wt: 219.31 g/mol
InChI Key: VKGZYDJATLBKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine is an organic compound that features a thiazole ring substituted with an aminophenyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine typically involves the reaction of 3-nitroaniline with thioamide under acidic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a strong acid like hydrochloric acid and a reducing agent such as iron powder or tin chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder or tin chloride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)benzonitrile: Similar structure but with a benzonitrile group instead of a thiazole ring.

    4-(3-Aminophenyl)thiazole: Lacks the N,N-dimethyl substitution.

    4-(3-Aminophenyl)-N-methylthiazol-2-amine: Contains only one methyl group on the nitrogen atom.

Uniqueness

4-(3-Aminophenyl)-N,N-dimethylthiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethyl groups may enhance its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

4-(3-aminophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-14(2)11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3

InChI Key

VKGZYDJATLBKEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.